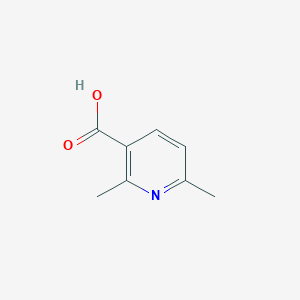

2,6-Dimethylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZDAMNFOVXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471012 | |

| Record name | 2,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5860-71-9 | |

| Record name | 2,6-Dimethylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5860-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylnicotinic Acid

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 2,6-Dimethylnicotinic Acid, a valuable nicotinic acid derivative. The guide is tailored for researchers, chemists, and professionals in drug development, offering a robust framework built on established chemical principles. We present a reliable synthetic protocol via the oxidation of 2,6-lutidine, followed by a multi-technique approach for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Strategic Overview

This compound, also known as 6-methyl-picolinic acid, is a substituted pyridine carboxylic acid. Derivatives of nicotinic acid are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores in the development of novel therapeutic agents and functional materials.[1][2] The presence of the carboxylic acid group and the two methyl groups on the pyridine ring provides distinct steric and electronic properties, making it a versatile scaffold for further chemical modification.

The most direct and common synthetic strategy for preparing pyridine carboxylic acids involves the oxidation of the corresponding alkyl-substituted pyridines.[3] In the case of this compound, the logical precursor is 2,6-lutidine (2,6-dimethylpyridine), a readily available starting material.[4] This guide will focus on the oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid moiety using potassium permanganate (KMnO₄), a powerful and well-documented oxidizing agent for this class of transformation.[5]

Following a successful synthesis, rigorous characterization is paramount to confirm the molecular structure and assess the purity of the final compound. This guide details the application of standard and advanced analytical techniques to provide unambiguous proof of synthesis.

Synthesis of this compound via Oxidation

The conversion of a methyl group on an aromatic ring to a carboxylic acid is a classic transformation. The choice of potassium permanganate as the oxidant is based on its high reactivity and efficacy in oxidizing alkyl side chains on electron-deficient rings like pyridine. The reaction proceeds by converting one of the methyl groups to a carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.

Synthetic Workflow Diagram

The overall process, from starting materials to the purified final product, is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Notes |

| 2,6-Lutidine | C₇H₉N | 107.15 | 10.7 g (0.1 mol) | Starting material. Handle in a fume hood. |

| Potassium Permanganate | KMnO₄ | 158.03 | 20.5 g (0.13 mol) | Strong oxidant. Handle with care. |

| Water (distilled or deionized) | H₂O | 18.02 | 400 mL | Reaction solvent. |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | To quench excess KMnO₄. |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | For acidification. Handle with care. |

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-lutidine (10.7 g, 0.1 mol) and 300 mL of water.

-

Addition of Oxidant: While stirring, slowly add potassium permanganate (20.5 g, 0.13 mol) to the solution in portions. The addition is exothermic and should be done carefully to control the initial temperature rise.

-

Oxidation: Heat the reaction mixture to reflux (approximately 95-100°C) with vigorous stirring. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses. Maintain reflux for 4-6 hours, or until the purple color of the permanganate ion has disappeared.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously add a small amount of ethanol to quench any unreacted potassium permanganate until the purple color is no longer visible.

-

Isolation of Crude Product:

-

Filter the hot reaction mixture through a bed of Celite or diatomaceous earth using a Büchner funnel to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath.

-

Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise while stirring until the pH reaches approximately 3-4.

-

A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Collection and Purification:

-

Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold water.

-

For further purification, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to yield pure this compound.

-

Characterization of this compound

Once synthesized and purified, a series of analytical methods must be employed to confirm the identity, structure, and purity of the compound.

Characterization Workflow Diagram

Caption: A multi-technique workflow for the characterization of synthesized compounds.

Physical Properties

-

Appearance: Pure this compound is expected to be a white to off-white crystalline solid.

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for similar compounds like 6-methylnicotinic acid is in the range of 210-213°C.[6]

Spectroscopic Analysis

A. ¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environment in the molecule. For this compound (in DMSO-d₆), the following signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad. |

| ~8.2 | doublet | 1H | H-4 (Aromatic) | Aromatic proton ortho to the carboxylic acid group. |

| ~7.4 | doublet | 1H | H-5 (Aromatic) | Aromatic proton meta to the carboxylic acid group. |

| ~2.6 | singlet | 3H | -CH₃ (at C6) | Methyl group adjacent to the nitrogen atom. |

| ~2.5 | singlet | 3H | -CH₃ (at C2) | Methyl group adjacent to the nitrogen atom. |

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Strong, Broad | O-H stretch | Characteristic very broad absorption for the H-bonded carboxylic acid hydroxyl group.[8] |

| ~1710 | Strong | C=O stretch | Strong, sharp absorption for the carbonyl group of the carboxylic acid.[7] |

| 1600 - 1450 | Medium | C=C and C=N ring stretches | Absorptions corresponding to the stretching vibrations within the pyridine ring.[9] |

| 1320 - 1210 | Medium | C-O stretch | Associated with the carboxylic acid C-O single bond.[8] |

| 3000 - 2850 | Weak-Medium | C-H stretch (sp³) | Stretching vibrations of the methyl groups. |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol

-

Expected Molecular Ion Peak (M⁺˙): m/z = 151

-

Key Fragmentation Patterns: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The fragmentation of the parent ion of 6-methylnicotinic acid has been observed, providing a reference for expected fragments.[10][11][12]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound from 2,6-lutidine. The provided protocol, rooted in the principles of organic oxidation reactions, is designed for reproducibility in a standard laboratory setting. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for verifying the structural integrity and purity of the final product. By understanding both the "how" of the procedure and the "why" of the underlying chemistry and analysis, researchers can confidently synthesize and validate this important chemical building block for applications in drug discovery and beyond.

References

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

- Pyridine Dicarboxylic Acids - Sciencemadness Discussion Board.

- Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. - PubMed.

- Oxidation of certain methylpyridines to pyridine carboxylic acids. - PubMed.

- 2,6-Lutidine. - Wikipedia.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Infrared (IR) Spectroscopy. - eCampusOntario Pressbooks.

- 6-Methylnicotinic acid | CAS#:3222-47-7. - Chemsrc.

- Table of Characteristic IR Absorptions. - University of Colorado Boulder.

- Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B).

- Infrared Spectra of Some Common Functional Groups. - Chemistry LibreTexts.

- 6-Methylnicotinic acid | C7H7NO2 | CID 137860. - PubChem.

- 6-Methylnicotinic acid. - NIST WebBook.

Sources

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 6. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Methylnicotinic acid [webbook.nist.gov]

Spectroscopic Profile of 2,6-Dimethylnicotinic Acid: A Technical Guide

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is the bedrock of innovation and regulatory compliance. 2,6-Dimethylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for any further investigation.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established physicochemical principles and are designed to serve as a self-validating framework for researchers. While direct experimental spectra for this specific compound are not publicly cataloged in databases such as the Spectral Database for Organic Compounds (SDBS)[1][2], this guide will leverage data from closely related analogs and foundational spectroscopic theory to present a robust, predictive analysis of the expected spectral data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, offering a unique fingerprint of its position.

Experimental Protocol: ¹H NMR Data Acquisition

The validity of NMR data is contingent upon a meticulous and standardized acquisition protocol. The following procedure ensures reproducibility and high-resolution data.

-

Sample Preparation: a. Weigh approximately 5-10 mg of high-purity this compound. The rationale for using a minimal effective mass is to ensure good solubility and avoid concentration-dependent shifts. b. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it readily exchanges with the acidic proton, allowing for its observation, and it is an excellent solvent for many polar organic molecules[1]. c. Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool to remove any particulate matter that could degrade spectral resolution.

-

Instrumental Parameters (400 MHz Spectrometer): a. Acquire the spectrum at a standard probe temperature of 298 K. b. Utilize a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. c. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm). The inclusion of the region above 10 ppm is critical for observing the acidic carboxylic proton[3][4]. d. Use a standard pulse sequence with a relaxation delay of at least 2 seconds to ensure proper T1 relaxation for all protons, which is crucial for accurate integration.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound features two distinct methyl groups and two aromatic protons on the pyridine ring, in addition to the carboxylic acid proton. The expected chemical shifts are predicted based on the known effects of substituents on the pyridine ring, drawing comparisons with nicotinic acid[5][6][7] and 2,6-lutidine[8].

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange with residual water or the solvent[3].

-

Aromatic Protons (H-4, H-5): The pyridine ring protons will appear as two doublets due to mutual ortho-coupling. The electron-withdrawing carboxylic acid group at C-3 will deshield the adjacent H-4 proton more significantly than H-5.

-

H-4: Expected to be a doublet around 8.1-8.3 ppm .

-

H-5: Expected to be a doublet around 7.3-7.5 ppm .

-

The coupling constant (³J) between these two protons should be in the range of 7-8 Hz, which is characteristic of ortho-coupling in aromatic systems[9].

-

-

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are in different chemical environments relative to the carboxylic acid. The C-2 methyl group is ortho to the carboxylic acid, while the C-6 methyl is para. This subtle difference may lead to slightly different chemical shifts, but they are often observed as two distinct singlets.

-

C-2 Methyl: Expected as a singlet around 2.6-2.8 ppm .

-

C-6 Methyl: Expected as a singlet around 2.5-2.7 ppm .

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | - |

| H-4 (Pyridine) | 8.1 - 8.3 | Doublet (d) | 1H | ³J = 7-8 |

| H-5 (Pyridine) | 7.3 - 7.5 | Doublet (d) | 1H | ³J = 7-8 |

| C-2 -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | - |

| C-6 -CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | - |

| Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆. |

B. ¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy provides direct information about the carbon framework. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl).

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in ~0.7 mL of deuterated solvent.

-

Instrumental Parameters (100 MHz Spectrometer): a. Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. b. A larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio. c. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 8 unique carbon atoms. The chemical shifts can be estimated by considering the additive effects of the methyl and carboxyl substituents on the pyridine ring carbons[10][11][12]. Data for nicotinic acid and 2,6-lutidine[13] serve as excellent reference points.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear far downfield, typically in the range of 165-170 ppm [3].

-

Aromatic Carbons (Pyridine Ring):

-

C-2 & C-6: These carbons, bonded to the nitrogen and a methyl group, will be the most downfield of the ring carbons, expected around 155-160 ppm .

-

C-3: The carbon bearing the carboxylic acid group (ipso-carbon) will be in the range of 130-135 ppm .

-

C-4: This CH carbon is expected around 138-142 ppm .

-

C-5: This CH carbon, being least affected by the electron-withdrawing groups, will be the most upfield of the aromatic carbons, around 122-126 ppm .

-

-

Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, typically around 20-25 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 170 |

| C-2 | 157 - 160 |

| C-6 | 155 - 158 |

| C-4 | 138 - 142 |

| C-3 | 130 - 135 |

| C-5 | 122 - 126 |

| C-2 -C H₃ | 22 - 25 |

| C-6 -C H₃ | 20 - 23 |

| Table 2: Predicted ¹³C NMR Data for this compound. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: a. Apply pressure with the anvil to ensure firm contact between the sample and the crystal. b. Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions. c. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of a carboxylic acid and a substituted aromatic ring[3][14][15][16][17].

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state[16]. This band will overlap with the C-H stretching region.

-

C-H Stretch (Aliphatic & Aromatic): Sharp peaks between 2900-3100 cm⁻¹ will be superimposed on the broad O-H band. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the region of 1680-1710 cm⁻¹ . This is one of the most diagnostic peaks in the spectrum. Its position confirms the presence of a conjugated carboxylic acid[3].

-

C=C and C=N Stretches (Aromatic Ring): Medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

-

C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1250-1300 cm⁻¹ , and O-H bending vibrations can be observed around 1400-1440 cm⁻¹ and 900-950 cm⁻¹ [16].

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C / C=N Stretches (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch / O-H Bend | 1250 - 1440 | Medium |

| Table 3: Predicted Key IR Absorptions for this compound. |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire spectra in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻. c. For structural confirmation, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₈H₉NO₂. The molecular weight is 151.16 g/mol .

-

Molecular Ion:

-

In positive ion mode (ESI+), the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 152.06 .

-

In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, at m/z 150.05 would be observed.

-

-

Fragmentation Analysis (MS/MS of [M+H]⁺ at m/z 152): The fragmentation of pyridine carboxylic acids often involves characteristic losses from the carboxyl group and rearrangements involving the pyridine ring[18][19].

-

Loss of H₂O (m/z 134): A common initial fragmentation is the loss of water from the protonated carboxylic acid, resulting in a peak at m/z 134.

-

Loss of CO (m/z 106): Subsequent loss of carbon monoxide from the m/z 134 fragment would yield a peak at m/z 106.

-

Loss of COOH radical (m/z 106): Direct cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of the •COOH radical (45 Da), also resulting in a fragment at m/z 106, corresponding to the protonated 2,6-lutidine ion. This is often a significant fragmentation pathway[20][21][22].

-

Plausible Fragmentation Pathway

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of this compound.

| m/z Value | Proposed Identity | Mode |

| 152.06 | [M+H]⁺ | ESI+ |

| 150.05 | [M-H]⁻ | ESI- |

| 134.05 | [M+H - H₂O]⁺ | ESI+ MS/MS |

| 106.06 | [M+H - COOH]⁺ | ESI+ MS/MS |

| Table 4: Predicted Significant Ions in the Mass Spectrum of this compound. |

Conclusion

The comprehensive application of NMR, IR, and MS provides a multi-faceted and self-validating approach to the structural confirmation of this compound. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement of the carbon-hydrogen framework. The IR spectrum will provide definitive evidence for the carboxylic acid and substituted pyridine functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, with MS/MS fragmentation patterns corroborating the proposed structure. This integrated spectroscopic profile serves as an authoritative signature for the molecule, enabling researchers and drug development professionals to proceed with confidence in their subsequent studies.

References

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1157-1163. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2), 148-154. [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. [Link]

-

Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(9), 1018-1022. [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Szafran, M. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Wojcik, J. F., & Stock, T. H. (1969). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry, 73(7), 2153-2156. [Link]

-

Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1974). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 39(16), 2415-2417. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

University of Granada. (n.d.). Spectral Database for Organic Compounds SDBS. [Link]

-

Sharma, N., et al. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

PubChem. (n.d.). Nicotinic Acid. [Link]

-

PubChem. (n.d.). Dimethyl 2,5-pyridinedicarboxylate. [Link]

-

PubChem. (n.d.). Dimethyl 3,4-pyridinedicarboxylate. [Link]

-

NIST. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

SpectraBase. (n.d.). 2,6-Pyridinedicarboxylic acid, dimethyl ester. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine. [Link]

-

PubChem. (n.d.). 2,6-Dichloronicotinic acid. [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

-

SpectraBase. (n.d.). 2,6-Lutidine. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 13. 2,6-Lutidine(108-48-5) 13C NMR spectrum [chemicalbook.com]

- 14. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 15. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Biological Activity Screening of 2,6-Dimethylnicotinic Acid Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

Nicotinic acid (niacin, vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, serving as a "privileged scaffold" from which numerous therapeutic agents have been developed.[1] The pyridine carboxylic acid moiety is a versatile pharmacophore found in drugs with applications spanning from dyslipidemia to oncology.[1][2] While extensive research has focused on various substitutions around the pyridine ring, the specific biological potential of derivatives bearing a 2,6-dimethyl substitution pattern remains an underexplored frontier.

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals to systematically screen and characterize the biological activities of novel 2,6-dimethylnicotinic acid derivatives. We will move beyond a simple listing of assays, instead focusing on the causal logic behind experimental design—a tiered approach that progresses from broad primary screening to specific mechanistic elucidation. This document serves as both a strategic roadmap and a practical laboratory manual for unlocking the therapeutic potential of this promising chemical class.

Chapter 1: Strategic Foundation for Screening

The initial design of a screening campaign is predicated on a rational assessment of the most probable biological activities, informed by the known pharmacology of the parent nicotinic acid scaffold. Based on extensive precedent, three primary therapeutic areas present the most logical starting points for investigation: oncology, inflammation, and infectious diseases.

The Rationale for Target Areas

-

Anticancer Activity: A significant body of evidence demonstrates that nicotinamide and nicotinic acid derivatives can function as potent inhibitors of key signaling pathways in oncology.[2][3][4] A frequently implicated target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth.[5][6] The pyridine core is known to interact with the ATP-binding pocket of VEGFR-2, making this a primary hypothesis for the potential anticancer mechanism of this compound derivatives.[4]

-

Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous pathologies. A central enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[7][8] Selective inhibition of COX-2 is the mechanism behind a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Given the structural features of the nicotinic acid scaffold, evaluating derivatives for COX-2 inhibition and broader anti-inflammatory effects is a scientifically sound objective.

-

Antimicrobial Activity: The nicotinic acid framework is present in a number of compounds exhibiting activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] This established precedent justifies a broad-spectrum screening campaign to identify potential new leads for anti-infective agents.

A Tiered Screening Workflow

A resource-efficient and scientifically rigorous approach involves a multi-tiered screening cascade. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to identify "hits," which are then subjected to more complex and specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: Tiered screening workflow for this compound derivatives.

Chapter 2: Protocols for Primary Screening

The objective of primary screening is to efficiently test a library of derivatives to identify compounds that exhibit biological activity in the target areas. It is crucial that these initial assays are robust, reproducible, and scalable.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] It is a foundational tool for screening potential anticancer compounds.[6] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) to ~80% confluency.

-

Trypsinize, count, and prepare a cell suspension in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well).

-

Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in sterile DMSO.

-

Create serial dilutions in a complete culture medium to achieve final desired concentrations (e.g., a single high concentration like 50 µM for primary screening). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Add medium with vehicle (e.g., 0.5% DMSO) to the negative control wells.

-

Incubate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[12]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

-

% Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] × 100

-

-

Compounds showing significant inhibition (e.g., <50% viability) are considered "hits" for secondary screening.

-

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This assay is a gold standard for quantitative antimicrobial susceptibility testing.[14]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the microbial culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[14] Further dilute to achieve a final inoculum of 5 × 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Prepare a stock solution of the test compound in DMSO.

-

Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Anti-inflammatory Activity: The Griess Assay

The Griess assay is a simple, colorimetric method for the indirect measurement of nitric oxide (NO), a key inflammatory mediator.[9] In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production. The Griess assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15] This assay is commonly performed using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Protocol: Griess Assay for Nitrite Production

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 1 × 10⁵ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow adherence.[15]

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15]

-

Incubate the plate for an additional 24 hours.

-

-

Griess Reaction:

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

Add 50 µL of the Griess Reagent to each well containing the supernatant.[15]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540-550 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only treated cells.

-

Crucially, perform a parallel MTT assay on the remaining cells to ensure that the observed reduction in nitrite is not due to compound-induced cytotoxicity. [15]

-

Chapter 3: Mechanistic Elucidation of Confirmed Hits

Compounds identified as "hits" in primary screening require further investigation to understand their mechanism of action. This phase focuses on specific molecular targets.

Anticancer Mechanism: VEGFR-2 Kinase Inhibition

For derivatives showing potent cytotoxicity against cancer cells, a direct enzyme inhibition assay is the logical next step to test the hypothesis of VEGFR-2 inhibition.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol: In Vitro VEGFR-2 Kinase Assay

Commercially available kits (e.g., using technologies like HTRF or LanthaScreen) provide a streamlined method for this assay. The general principle involves:

-

Reaction Setup: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Inhibitor Addition: Add serial dilutions of the test compound. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a vehicle (DMSO) as a negative control.[2]

-

Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection reagent, typically a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Measurement: Read the plate on a time-resolved fluorescence reader. The signal is inversely proportional to the kinase activity.

-

Analysis: Calculate the IC₅₀ value—the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Anti-inflammatory Mechanism: COX-2 Inhibition

For derivatives that inhibit NO production without cytotoxicity, a direct COX-2 enzyme inhibition assay is essential to determine if they function as NSAID-like molecules.

Protocol: In Vitro COX-2 Inhibitory Assay

Screening for COX-1 and COX-2 inhibition is typically done in parallel to determine selectivity. Commercial kits are widely available.

-

Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen) as controls.

-

Initiation: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubation: Allow the reaction to proceed for a short period (e.g., 10 minutes) at 37°C.

-

Detection: The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The amount of PGH₂ produced is typically measured colorimetrically using a chromogen like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Analysis: Measure the absorbance and calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A high SI indicates selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects.[8]

Chapter 4: Data Presentation and Interpretation

Systematic and clear presentation of screening data is paramount for decision-making in a drug discovery project.

Table 1: Representative Data Summary for Anticancer Screening

| Compound ID | Structure | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) |

| DMA-001 | [Structure] | 5.2 ± 0.4 | 8.1 ± 0.9 | 68 ± 5 |

| DMA-002 | [Structure] | 25.6 ± 2.1 | 33.4 ± 3.5 | > 1000 |

| Sorafenib | (Control) | 9.3 ± 0.8 | 11.2 ± 1.1 | 54 ± 4 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Representative Data Summary for Anti-inflammatory Screening

| Compound ID | Structure | Nitrite Inhibition IC₅₀ (µM) | Cell Viability (at 100 µM) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| DMA-003 | [Structure] | 12.5 ± 1.3 | > 95% | 2.1 ± 0.2 | > 100 | > 47 |

| DMA-004 | [Structure] | > 100 | > 95% | > 50 | > 100 | - |

| Celecoxib | (Control) | 8.9 ± 0.7 | > 95% | 0.8 ± 0.1 | 25.6 ± 2.9 | 32 |

| Data are presented as mean ± standard deviation. |

Conclusion

The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The framework presented in this guide, which progresses from high-throughput primary screens to specific, mechanism-based secondary assays, provides a robust and logical pathway for this exploration. By focusing on rational, hypothesis-driven experimentation targeting well-validated pathways in oncology and inflammation, researchers can efficiently identify and characterize lead compounds. The detailed protocols and strategic workflows herein are designed to empower scientific teams to rigorously evaluate this chemical space and potentially uncover the next generation of drugs derived from the versatile nicotinic acid scaffold.

References

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1294. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Available from: [Link]

-

Al-Warhi, T., et al. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8827-8846. Available from: [Link]

-

Stankova, K., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(16), 5328. Available from: [Link]

-

El-Naggar, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. Available from: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(3), 1038. Available from: [Link]

-

Ullah, H., et al. (2020). Raging the War Against Inflammation With Natural Products. Frontiers in Pharmacology, 11, 550328. Available from: [Link]

-

Patel, R. V., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Letters in Drug Design & Discovery, 9(7), 677-685. Available from: [Link]

-

Li, Q., et al. (2023). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Bioorganic Chemistry, 134, 106425. Available from: [Link]

-

Chen, C., et al. (2019). Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors. European Journal of Pharmaceutical Sciences, 137, 105010. Available from: [Link]

-

Stanković, N., et al. (2024). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 29(5), 1121. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2023). Investigating the anti-inflammatory potential of N-amidic acid organoselenium candidates: biological assessments, molecular docking, and molecular dynamics simulations. RSC Advances, 13(45), 31590-31606. Available from: [Link]

-

Le, T. N., et al. (2016). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 13(7), 684-690. Available from: [Link]

-

Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 549-571. Available from: [Link]

-

Santagati, N. A., et al. (1994). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Il Farmaco, 49(10), 663-667. Available from: [Link]

-

Gaba, M., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3935-3964. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. ACS Omega, 7(29), 25167-25177. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2023). Investigating the anti-inflammatory potential of N-amidic acid organoselenium candidates: biological assessments, molecular docking, and molecular dynamics simulations. RSC Advances, 13(45), 31590-31606. Available from: [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Lee, S., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 10986. Available from: [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Wang, X., et al. (2018). Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. Molecules, 23(10), 2465. Available from: [Link]

-

Gokhale, A. B., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Inflammation, 2016, 9896405. Available from: [Link]

-

Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. Available from: [Link]

-

D'Andrilli, G., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. International Journal of Molecular Sciences, 22(19), 10719. Available from: [Link]

Sources

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Evaluation of 2,6-Dimethylnicotinic Acid Cytotoxicity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of 2,6-Dimethylnicotinic acid. The methodologies detailed herein are designed to yield robust and reproducible data, enabling a thorough understanding of the compound's effects on cell viability and proliferation.

Introduction: Understanding the Context of this compound

This compound is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its analogs are known to interact with specific G protein-coupled receptors, such as GPR109A, which can influence cellular metabolism and signaling pathways.[1][2][3][4] While the primary pharmacological effects of nicotinic acid are related to lipid metabolism, it is crucial to evaluate the potential cytotoxic effects of its analogs, such as this compound, to ensure their safety and therapeutic potential. This guide outlines a systematic approach to characterizing the cytotoxic profile of this compound.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of evaluating a novel compound involves determining its general cytotoxic effects on various cell lines. This is typically achieved by measuring key indicators of cell health, such as metabolic activity and membrane integrity.

Choosing the Right Cellular Models

The selection of appropriate cell lines is a critical first step in any in vitro study.[5][6] For a broad-based cytotoxicity assessment of this compound, a panel of cell lines is recommended to account for potential tissue-specific effects. A suggested starting panel could include:

-

A human cancer cell line: Such as HeLa (cervical cancer), MCF-7 (breast cancer), or HCT-116 (colon cancer), as these are well-characterized and commonly used in cytotoxicity screening.[7][8][9]

-

A normal human cell line: Such as human fibroblasts or a non-cancerous epithelial cell line, to assess for selective toxicity towards cancer cells.

-

A cell line relevant to the potential therapeutic target: If this compound is being investigated for a specific application (e.g., as a modulator of liver metabolism), a relevant cell line (e.g., HepG2 hepatocarcinoma cells) should be included.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank (medium only).[11]

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent cytotoxicity.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[15][16][17][18] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, making it a reliable indicator of cell death.[15][16][17]

Caption: Workflow for the LDH cytotoxicity assay.

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).[15]

-

Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.[11]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][15]

-

Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[11][15][19]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Part 2: Delving into the Mechanism of Cell Death

Once the cytotoxic potential of this compound has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[18][20]

Hypothetical Signaling Pathway

Based on the known mechanism of action of nicotinic acid analogs, this compound may exert its effects through the GPR109A receptor.[1][2][4] Activation of this receptor can lead to a decrease in intracellular cAMP levels, which in turn can modulate various downstream signaling pathways, potentially leading to apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Apoptosis Assays: Unraveling Programmed Cell Death

A multi-parametric approach is recommended to confirm apoptosis, as different assays detect distinct events in the apoptotic cascade.[20][21]

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein with a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye.[22]

Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide strong evidence of apoptosis.[22]

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[22] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA strand breaks.

Part 3: Data Interpretation and Presentation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound. It represents the concentration of the compound that is required to inhibit a biological process (e.g., cell proliferation) by 50%. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tabulating the Results

Summarizing the quantitative data in a clear and concise table is essential for comparing the cytotoxic effects of this compound across different cell lines and time points.

| Cell Line | Incubation Time (hours) | MTT Assay IC50 (µM) | LDH Assay % Cytotoxicity at [X] µM |

| HeLa | 24 | ||

| 48 | |||

| 72 | |||

| MCF-7 | 24 | ||

| 48 | |||

| 72 | |||

| HCT-116 | 24 | ||

| 48 | |||

| 72 | |||

| Normal Fibroblasts | 24 | ||

| 48 | |||

| 72 |

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro evaluation of this compound cytotoxicity. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality data to thoroughly assess the cytotoxic potential of this and other novel compounds.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

-

MTT Proliferation Assay Protocol. ResearchGate. (URL: [Link])

-

In Vitro Cytotoxicity Assay Protocol. Scribd. (URL: [Link])

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

-

Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

-

Highlight report: Cell type selection for toxicity testing. PMC - NIH. (URL: [Link])

-

Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. (URL: [Link])

-

Apoptosis – what assay should I use? BMG Labtech. (URL: [Link])

-

Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. (URL: [Link])

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. (URL: [Link])

-

The cell lines most frequently used to determine cytotoxicity. ResearchGate. (URL: [Link])

-

Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. (URL: [Link])

-

Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. (URL: [Link])

-

Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. ResearchGate. (URL: [Link])

-

Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (URL: [Link])

-

Nicotinic acid receptor subtypes and their ligands. PubMed. (URL: [Link])

-

Nicotinic acid. Wikipedia. (URL: [Link])

-

Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. (URL: [Link])

-

Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PubMed Central. (URL: [Link])

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (URL: [Link])

-

In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. MDPI. (URL: [Link])

-

Usnic Acid Targets 14-3-3 Proteins and Suppresses Cancer Progression by Blocking Substrate Interaction. NIH. (URL: [Link])

-

In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (URL: [Link])

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (URL: [Link])

-

In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). PMC - PubMed Central. (URL: [Link])

-

2-Hydroxy-6-methylnicotinic acid. Amerigo Scientific. (URL: [Link])

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. annualreviews.org [annualreviews.org]

- 5. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 18. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 21. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]

- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Nicotinic Acids

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-3-carboxylic acid scaffold.[1][2][3] While its role as an essential human nutrient is well-established, its derivatives form a cornerstone of modern medicinal chemistry and materials science.[4][5][6][7] Substituted nicotinic acids are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, driving continuous innovation in their synthetic methodologies.[8][9][10][11] This guide provides an in-depth analysis of the core synthetic strategies employed to access these valuable compounds, focusing on the underlying principles, practical applications, and comparative advantages of each approach. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these versatile heterocyclic motifs.

The synthesis of substituted nicotinic acids can be broadly classified into two main categories: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring from acyclic precursors.[4] The selection of an appropriate strategy is dictated by the desired substitution pattern, availability of starting materials, and scalability requirements. This guide will explore the most prevalent and powerful methods within each category, offering detailed protocols and mechanistic insights to inform experimental design.

I. Functionalization of the Pre-existing Pyridine Core

This approach is arguably the most common, leveraging the vast commercial availability of simple pyridine and nicotinic acid starting materials. The primary challenge lies in controlling the regioselectivity of the functionalization, as the pyridine ring exhibits distinct electronic properties that direct reactions to specific positions (typically C2, C4, and C6).[12][13]

A. Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forging carbon-carbon and carbon-heteroatom bonds on the nicotinic acid scaffold.[14][15] These methods generally require a halogenated nicotinic acid precursor (e.g., 2-chloro, 5-bromo, or 6-chloronicotinic acid) to couple with a suitable partner.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups. It involves the palladium-catalyzed reaction of a halo-nicotinic acid derivative with an organoboron reagent, typically a boronic acid or ester.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-pyridine, transmetalation with the boronic acid (often promoted by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen and to facilitate the key steps of the cycle.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid via Suzuki-Miyaura Coupling [4]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.02 mmol).

-

Ligand Addition: Add a suitable phosphine ligand, such as Xantphos (0.04 mmol).[15]

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~3-4. This will precipitate the product while keeping the boronic acid impurities soluble.

-

Purification: Filter the solid, wash with water, and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol/water if necessary.

2. Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples a halo-nicotinic acid with a primary or secondary amine.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the amine and facilitating the reductive elimination step. The choice of phosphine ligand is again critical for reaction efficiency.

B. Direct C-H Functionalization

More recently, direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-halogenated starting materials.[12][16] These reactions activate a C-H bond directly, often guided by a directing group.